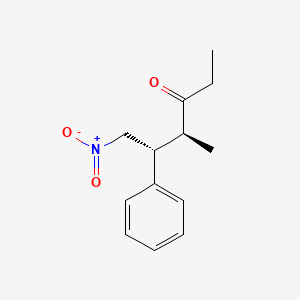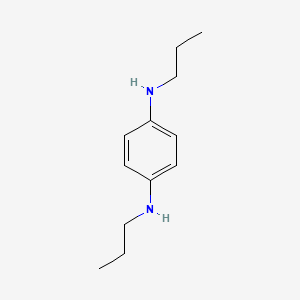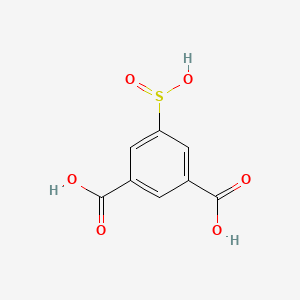
5-Sulfinobenzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfinobenzene-1,3-dicarboxylic acid: is an organic compound characterized by the presence of a sulfinyl group (-SO2H) and two carboxyl groups (-COOH) attached to a benzene ring. This compound is part of the dicarboxylic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfinobenzene-1,3-dicarboxylic acid typically involves the sulfonation of benzene derivatives followed by oxidation. One common method includes the reaction of benzene-1,3-dicarboxylic acid with sulfur trioxide (SO3) in the presence of a catalyst, followed by oxidation using hydrogen peroxide (H2O2) or a similar oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfur trioxide to benzene-1,3-dicarboxylic acid under high temperature and pressure, followed by oxidation in a separate reactor .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Sulfinobenzene-1,3-dicarboxylic acid can undergo further oxidation to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfhydryl group (-SH).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Sulfinobenzene-1,3-dicarboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require high thermal stability and resistance to oxidation .
Wirkmechanismus
The mechanism of action of 5-Sulfinobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as bacterial Mur ligases. These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-dicarboxylic acid: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
5-Sulfonobenzene-1,3-dicarboxylic acid: Contains a sulfonic acid group instead of a sulfinyl group, resulting in different chemical properties and reactivity.
Uniqueness: 5-Sulfinobenzene-1,3-dicarboxylic acid is unique due to the presence of both sulfinyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, from synthetic chemistry to biomedical research .
Eigenschaften
CAS-Nummer |
457903-78-5 |
|---|---|
Molekularformel |
C8H6O6S |
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
5-sulfinobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6S/c9-7(10)4-1-5(8(11)12)3-6(2-4)15(13)14/h1-3H,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
WVKAUAMJXDSBBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


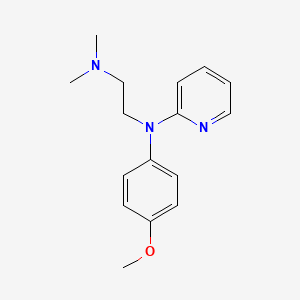
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
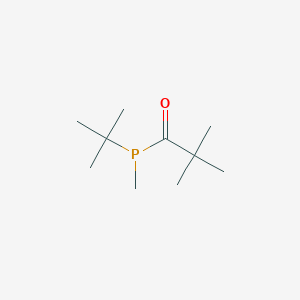
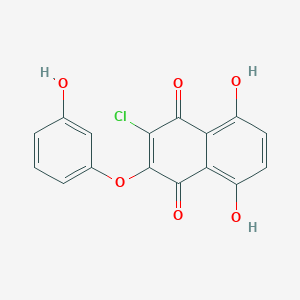
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
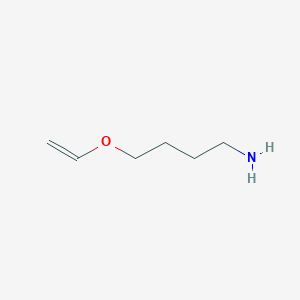
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
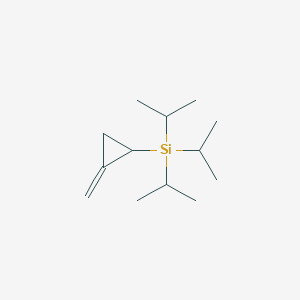
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
